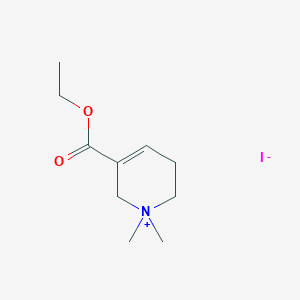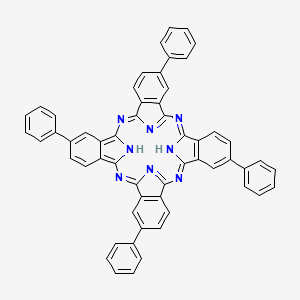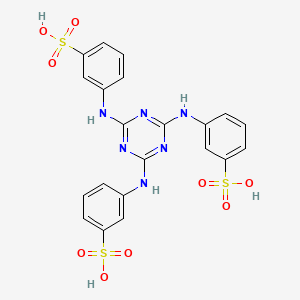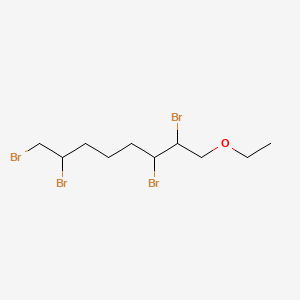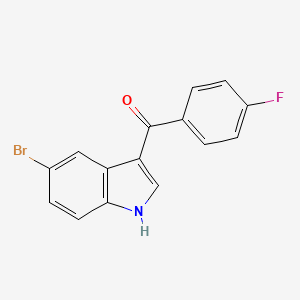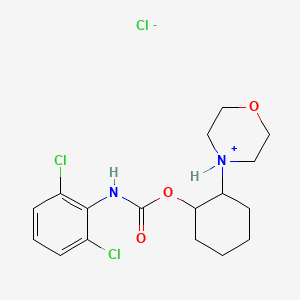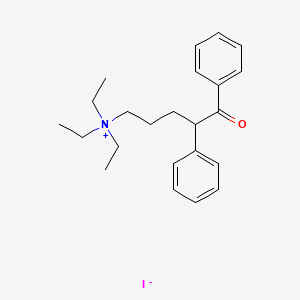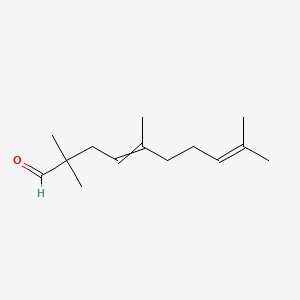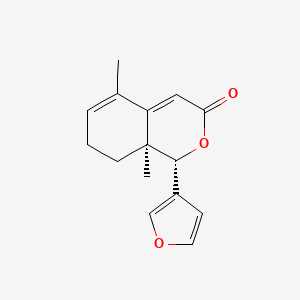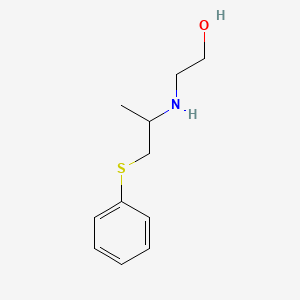
2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol is an organic compound with the molecular formula C11H17NOS It is characterized by the presence of a hydroxyl group (-OH), an amino group (-NH-), and a phenylthio group (-S-Ph) attached to an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol typically involves the reaction of 2-chloroethanol with 1-methyl-2-(phenylthio)ethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the amino group, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The phenylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products
Oxidation: The major product is a ketone or aldehyde, depending on the specific conditions.
Reduction: The major product is a secondary amine.
Substitution: The major products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The phenylthio group can participate in hydrophobic interactions, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-[methyl(phenylmethyl)amino]-: Similar structure but lacks the phenylthio group.
2-(Phenylthio)ethanol: Similar structure but lacks the amino group.
Ethanol, 2-[(2-aminoethyl)amino]-: Similar structure but lacks the phenylthio group.
Uniqueness
2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol is unique due to the presence of both the phenylthio and amino groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
5877-16-7 |
|---|---|
Fórmula molecular |
C11H17NOS |
Peso molecular |
211.33 g/mol |
Nombre IUPAC |
2-(1-phenylsulfanylpropan-2-ylamino)ethanol |
InChI |
InChI=1S/C11H17NOS/c1-10(12-7-8-13)9-14-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Clave InChI |
ANSUFFQBQSMRFA-UHFFFAOYSA-N |
SMILES canónico |
CC(CSC1=CC=CC=C1)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



